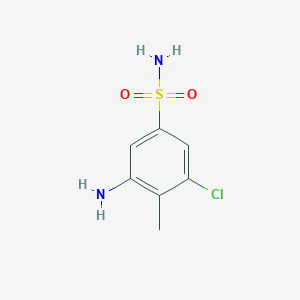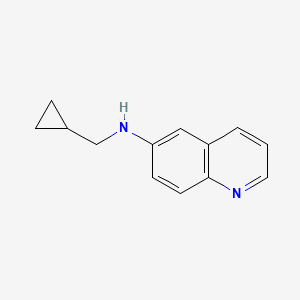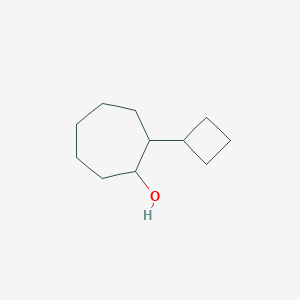![molecular formula C11H15BrFNO B13253885 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13253885.png)
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H15BrFNO. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an amino group and a butanol chain. It is a chemically differentiated building block used in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3-bromo-4-fluorobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-3-fluorophenyl)methyl]amino-3-methylbutan-1-ol
- 4-[(3-Bromo-4-fluorophenyl)methyl]amino-2-butanol
- 2-[(4-Bromo-3-fluorophenyl)methyl]amino-1-butanol
Uniqueness
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3 |
InChI Key |
KTHXHUAZWICGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine](/img/structure/B13253809.png)



![(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13253831.png)
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13253835.png)
![2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide](/img/structure/B13253838.png)
![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13253841.png)

![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)

![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)


